Atocalcitol

描述

Atocalcitol is a synthetic analogue of vitamin D3, specifically designed to mimic the biological activities of the natural hormone while minimizing its adverse effects. It is primarily used in the treatment of psoriasis and other skin conditions due to its ability to regulate cell proliferation and differentiation .

准备方法

合成路线和反应条件

阿托卡西醇的合成涉及几个关键步骤,从 L-缬氨酸和 Inhoffen-Lythgoe 二醇开始。该过程包括用含有 C/D 环的醛对 β-氧苯噻唑-2-基砜进行改性 Julia 烯烃化反应,以获得数十克的全功能化 C/D 环合成子。 C/D 环片段与市售膦酸酯之间的 Horner-Wadsworth-Emmons 反应完成了碳骨架,然后在克级合成中将其扩展为阿托卡西醇 .

工业生产方法

阿托卡西醇的工业生产遵循类似的合成路线,但经过优化以适应大规模生产。 这包括使用高产率反应和有效的纯化技术来确保化合物的纯度和一致性 .

化学反应分析

反应类型

阿托卡西醇会发生各种化学反应,包括:

氧化: 涉及添加氧气或去除氢。

还原: 涉及添加氢气或去除氧气。

取代: 涉及用另一个官能团取代一个官能团。

常用试剂和条件

氧化: 常用试剂包括高锰酸钾和三氧化铬。

还原: 常用试剂包括氢化锂铝和硼氢化钠。

取代: 常用试剂包括卤素和亲核试剂,在碱性或酸性条件下。

主要形成的产物

这些反应形成的主要产物取决于使用的具体条件和试剂。 例如,氧化可以导致酮或羧酸的形成,而还原可以生成醇 .

科学研究应用

Efficacy in Psoriasis Treatment

Atocalcitol has been extensively studied for its effectiveness in treating psoriasis vulgaris. Research indicates that it significantly reduces the severity of psoriasis symptoms, including erythema, infiltration, and desquamation.

- Clinical Studies : A multicenter study involving 304 patients demonstrated a median reduction in the Psoriasis Area Severity Index (PASI) score from 9.5 at baseline to 3.25 after 18 months of treatment with a daily application of 4 micrograms/g ointment (P < 0.0001) .

- Long-Term Safety : The long-term efficacy and safety profile of this compound have been positive, with no significant disturbances in calcium homeostasis reported during treatment .

| Study | Duration | Initial PASI | Final PASI | Key Findings |

|---|---|---|---|---|

| Study 1 | 18 months | 9.5 | 3.25 | Significant reduction in symptoms; good safety profile |

| Study 2 | 2 months | N/A | N/A | High compliance due to convenient application; low adverse events |

Combination Therapies

Recent studies have explored the use of this compound in combination with other therapies to enhance treatment outcomes.

- High-Concentration Formulations : A study on high-concentration tacalcitol ointment (20 μg/g) showed improved efficacy for patients previously treated with calcipotriol or maxacalcitol, indicating a preference among patients for once-daily applications .

Case Studies and Efficacy

This compound has also been investigated for its role in repigmenting vitiligo lesions.

- Case Report : An 11-year-old girl with vitiligo vulgaris showed complete repigmentation in areas treated with a combination of this compound ointment and sunlight exposure, suggesting its potential as an alternative therapy for pediatric patients .

Tolerability

This compound is generally well-tolerated among patients, with the most common side effects being localized skin irritation. In long-term studies, only a small percentage of patients discontinued treatment due to adverse effects .

Monitoring Parameters

Clinical trials have routinely monitored serum calcium levels and other biochemical markers to ensure patient safety during this compound therapy.

| Parameter | Baseline Levels | Post-Treatment Levels | Observations |

|---|---|---|---|

| Serum Calcium | Normal | Normal | No significant changes |

| Serum Parathyroid Hormone | Normal | Normal | Maintained throughout treatment |

作用机制

阿托卡西醇通过与角质形成细胞上的维生素 D 受体相互作用而发挥作用,从而减少表皮中过度细胞周转。 这种相互作用导致涉及细胞增殖和分化的基因表达的调节,最终导致皮肤细胞生长正常化 .

相似化合物的比较

类似化合物

他卡西醇: 另一种用于治疗牛皮癣的维生素 D3 类似物。

阿尔法骨化醇: 维生素 D3 的一种合成类似物,用于治疗由维生素 D 缺乏引起的疾病。

麦角骨化醇: 维生素 D3 的一种类似物,用于治疗牛皮癣和其他皮肤病。

阿托卡西醇的独特性

阿托卡西醇的独特性在于其特殊的结构修饰,这些修饰增强了其所需的生物活性,同时最大限度地减少了对钙代谢的不良影响。 这使其成为治疗牛皮癣和其他皮肤病的非常有效且耐受性良好的治疗选择 .

生物活性

Atocalcitol, also known as tacalcitol, is a synthetic analog of vitamin D3 that has garnered attention for its biological activities, particularly in the context of dermatological conditions such as psoriasis and its potential effects on cancer biology. This article explores the compound's biological activity through various studies, case reports, and clinical trials.

This compound functions primarily by binding to the vitamin D receptor (VDR), influencing gene expression related to calcium homeostasis, immune modulation, and cellular differentiation. Its mechanism is pivotal in both dermatological and oncological contexts:

- Calcium Regulation : this compound promotes normal bone development and regulates calcium levels in the body, which is essential for maintaining bone health and preventing osteoporosis .

- Immune Modulation : The compound has been shown to affect T-helper cell populations, particularly Th17 cells, which are implicated in autoimmune responses and cancer progression. Studies indicate that this compound can enhance the expression of genes associated with Th17 differentiation in younger mice models .

Clinical Efficacy in Psoriasis

This compound has been extensively studied for its efficacy in treating psoriasis. The following table summarizes key findings from clinical studies regarding its effectiveness:

Case Studies

Several case studies highlight this compound's therapeutic potential beyond psoriasis:

- Acquired Perforating Collagenosis : A case involving a 65-year-old diabetic patient demonstrated complete remission of lesions after two months of topical this compound treatment, showcasing its efficacy in rare dermatological conditions .

- Vitiligo Treatment : An 11-year-old girl with vitiligo vulgaris showed significant repigmentation after using topical this compound, indicating its potential role in skin repigmentation therapies .

Safety Profile

The safety profile of this compound is generally favorable:

属性

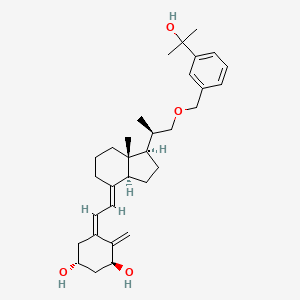

IUPAC Name |

(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-1-[[3-(2-hydroxypropan-2-yl)phenyl]methoxy]propan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H46O4/c1-21(19-36-20-23-8-6-10-26(16-23)31(3,4)35)28-13-14-29-24(9-7-15-32(28,29)5)11-12-25-17-27(33)18-30(34)22(25)2/h6,8,10-12,16,21,27-30,33-35H,2,7,9,13-15,17-20H2,1,3-5H3/b24-11+,25-12-/t21-,27+,28+,29-,30-,32+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFIFSLBCJAXYTC-FJLAUVHZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COCC1=CC(=CC=C1)C(C)(C)O)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](COCC1=CC(=CC=C1)C(C)(C)O)[C@H]2CC[C@@H]\3[C@@]2(CCC/C3=C\C=C/4\C[C@H](C[C@@H](C4=C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H46O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

302904-82-1 | |

| Record name | Atocalcitol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0302904821 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ATOCALCITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PR3292R3H7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。